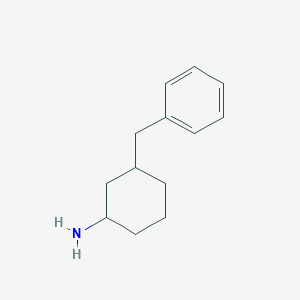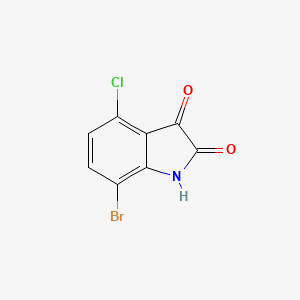
7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination and chlorination of indole derivatives. One common method includes the treatment of 7-bromoisatin with excess phenylmagnesium bromide (PhMgBr) to afford tertiary alcohol in high yield . Another approach involves the use of isatin oxime triflates, which undergo facile fragmentation promoted by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), forming anthranilonitriles after hydrolytic work-up .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more complex indole derivatives, while substitution reactions could introduce various functional groups into the indole ring.
Wissenschaftliche Forschungsanwendungen
7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-bromo-1H-indole-2,3-dione: Another brominated indole derivative with similar chemical properties.
4-chloro-1H-indole-2,3-dione: A chlorinated indole derivative with comparable reactivity.
7-bromo-4-chloro-1H-indazol-3-amine: A related compound used in the synthesis of pharmaceuticals.
Uniqueness
7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and potential applications. This dual halogenation can provide distinct chemical properties compared to other indole derivatives.
Eigenschaften
Molekularformel |
C8H3BrClNO2 |
|---|---|
Molekulargewicht |
260.47 g/mol |
IUPAC-Name |
7-bromo-4-chloro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3BrClNO2/c9-3-1-2-4(10)5-6(3)11-8(13)7(5)12/h1-2H,(H,11,12,13) |
InChI-Schlüssel |
YODYOUSVXUYFTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C(=O)N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B13496572.png)
![tert-butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate](/img/structure/B13496593.png)
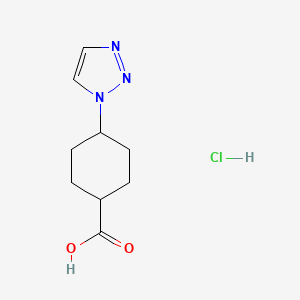
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13496602.png)
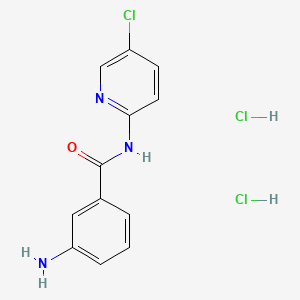
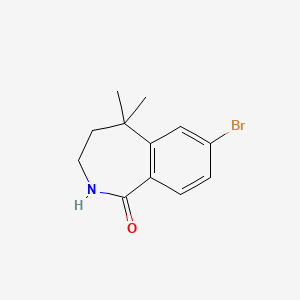
![tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13496617.png)
![N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine](/img/structure/B13496623.png)
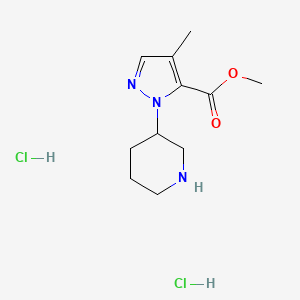
![rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride](/img/structure/B13496628.png)
![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13496629.png)

![6'-Chloro-3'h-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride](/img/structure/B13496638.png)
